![molecular formula C13H15N3O B5694654 2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)

2-[(benzyloxy)amino]-4,6-dimethylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

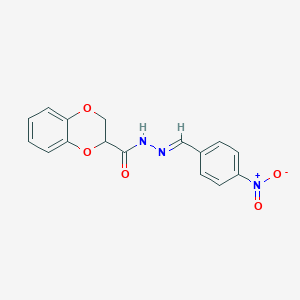

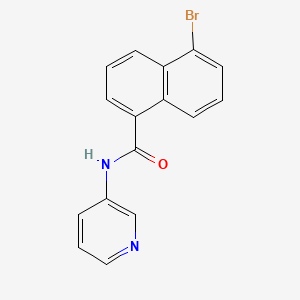

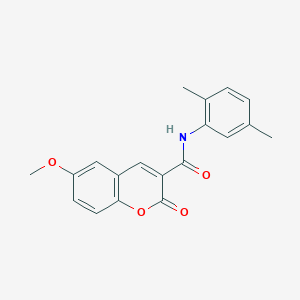

The synthesis of 2-[(benzyloxy)amino]-4,6-dimethylpyrimidine derivatives involves diazotization of anthranilic acid and coupling with 2-amino-4,6-dimethylpyrimidine. This process is characterized by spectroscopic measurements (1H NMR spectra, FT-IR spectra, mass spectra, and UV–visible spectra) and thermal analysis techniques, demonstrating the compound's structure and stability (Atay et al., 2018).

Molecular Structure Analysis

Molecular structure analysis reveals that this compound forms centrosymmetric dimers through N-H...N hydrogen bonds, indicating a stable crystalline structure. This stability is further enhanced by aromatic pi-pi-stacking interactions, which contribute to the compound's solid-state organization (Low et al., 2002).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including acylation and 1,3-dipolar cycloadditions, leading to the formation of novel heterocyclic compounds. These reactions are facilitated by the compound's reactive sites and its ability to form stable intermediates and products (Steinlin & Vasella, 2009).

Mécanisme D'action

Target of Action

Pyrimidine and aminopyrimidine derivatives are biologically important as they occur in nature as components of nucleic acids . Some aminopyrimidine derivatives are used as antifolate drugs .

Mode of Action

It’s known that the compound has been protonated due to the migration of the proton from the carboxyl group of the 2-hydroxybenzoate . This is accompanied by an increase in the internal angle around N1 (C1–N1–C4 121.17) compared to 116.2° in neutral pyrimidine . All other parameters are typical of aromatic heterocycles .

Biochemical Pathways

It’s known that aminopyrimidines and their derivatives, which are often encountered in biological systems, are capable of forming either supramolecular homosynthons or supramolecular heterosynthons .

Result of Action

It’s known that the neighboring two pyrimidine are bridged by n3–h3a···n2 hydrogen bonds, and the constituting dimers are linked together to form a discrete unit . These units, in turn, are linked together by C–H···O interactions .

Propriétés

IUPAC Name |

4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-10-8-11(2)15-13(14-10)16-17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQRXPYELZNDMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NOCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)

![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)

![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)

![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)

![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)